![molecular formula C14H16N2O3S B3017974 Methyl 3-butan-2-yl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate CAS No. 422526-39-4](/img/structure/B3017974.png)
Methyl 3-butan-2-yl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
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Description
Methyl 3-butan-2-yl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate, also known as MBQ-167, is a quinazoline derivative that has gained attention in scientific research due to its potential therapeutic properties.
Scientific Research Applications
Antitumor Activity
Methyl 3-butan-2-yl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate exhibits moderate antitumor activity against several human cancer cell lines. Notably, it shows sensitivity in CCRF-CEM leukemia cells. Researchers have explored its potential as an antitumor agent due to its 1,3-thiazolidin-4-one fragment, which contributes to its biological effects .
Antimicrobial Properties
The compound’s unique structure makes it an interesting candidate for antimicrobial studies. Researchers have investigated its effectiveness against various pathogens, including bacteria and fungi. Its potential as an antimicrobial agent warrants further exploration .
Anti-Tubercular Activity
Methyl 3-butan-2-yl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate has demonstrated anti-tubercular properties. This finding is significant in the context of tuberculosis treatment and control .
Antiapoptotic Protein Bcl-2 Inhibition
Studies have suggested that this compound may act as an inhibitor of the antiapoptotic protein Bcl-2. Bcl-2 plays a crucial role in cell survival and apoptosis regulation. Investigating its potential as a Bcl-2 inhibitor could lead to novel therapeutic strategies .
Induction of Leukemia Cell Apoptosis
Researchers have observed that Methyl 3-butan-2-yl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate induces apoptosis in leukemia cells. Understanding the underlying mechanisms and optimizing its apoptotic effects could have clinical implications .
Building Block for Drug Design
Due to its activated methylene group and reactive carboxylic group, this compound serves as a convenient building block for designing combinatorial libraries of biologically active molecules. Researchers can explore its potential in drug discovery and optimization .
properties
IUPAC Name |
methyl 3-butan-2-yl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-4-8(2)16-12(17)10-6-5-9(13(18)19-3)7-11(10)15-14(16)20/h5-8H,4H2,1-3H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRBEOJBPSZPGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-butan-2-yl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
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